

# Application Note: Quantitative Analysis of 2-Methyl-3-phenoxy pyridine

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## Compound of Interest

Compound Name: 2-Methyl-3-phenoxy pyridine

Cat. No.: B8623891

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**Abstract:** This document provides detailed analytical methods for the accurate quantification of **2-Methyl-3-phenoxy pyridine**, a key intermediate and potential impurity in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively. All protocols are structured to be self-validating systems, aligning with stringent industry standards for scientific integrity.

## Introduction: The Analytical Imperative for 2-Methyl-3-phenoxy pyridine

**2-Methyl-3-phenoxy pyridine** is a substituted pyridine derivative with a molecular weight of 185.22 g/mol [1]. Pyridine and its derivatives are fundamental scaffolds in drug design, appearing in a significant number of FDA-approved pharmaceuticals[2]. The precise quantification of intermediates like **2-Methyl-3-phenoxy pyridine** is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Uncontrolled levels of such compounds can be considered impurities, which are strictly regulated by bodies like the FDA and require thorough characterization and quantification[3][4].

This application note addresses the need for reliable analytical methods by providing two distinct, validated protocols for the quantification of **2-Methyl-3-phenoxy pyridine**. The choice

between HPLC-UV and GC-MS will depend on the sample matrix, required sensitivity, and the available instrumentation.

## Method Selection Rationale: HPLC vs. GC-MS

The selection of an analytical technique is a critical first step. The choice between HPLC and GC-MS for the analysis of **2-Methyl-3-phenoxy pyridine** is driven by the compound's physicochemical properties and the analytical objective.

- **High-Performance Liquid Chromatography (HPLC):** This is often the method of choice for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For **2-Methyl-3-phenoxy pyridine**, its predicted LogP of 2.8 suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC[1]. UV detection is appropriate given the aromatic nature of the molecule, which should confer a strong chromophore.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS offers high sensitivity and specificity, making it ideal for trace-level impurity analysis[5]. The successful application of GC-MS requires that the analyte be volatile and thermally stable. While specific data for **2-Methyl-3-phenoxy pyridine** is not readily available, its moderate molecular weight suggests that it is likely amenable to GC analysis. The mass spectrometer provides definitive identification, which is a significant advantage for impurity profiling.

## High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol details a reversed-phase HPLC method for the quantification of **2-Methyl-3-phenoxy pyridine**. The method is designed to be robust and is based on common practices for the analysis of pyridine derivatives in pharmaceutical contexts[6][7].

### Principle of the Method

The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water. Detection and quantification are performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

## Experimental Protocol

### 3.2.1. Materials and Reagents:

- **2-Methyl-3-phenoxy pyridine** reference standard (purity  $\geq$  98%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials

### 3.2.2. Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).

### 3.2.3. Preparation of Solutions:

- **Mobile Phase:** Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
- **Diluent:** Use the mobile phase as the diluent for standard and sample preparations.
- **Standard Stock Solution (1000  $\mu$ g/mL):** Accurately weigh approximately 25 mg of **2-Methyl-3-phenoxy pyridine** reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- **Working Standard Solutions:** Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL).

### 3.2.4. Chromatographic Conditions:

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile:Water (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 $\mu$ L
Detection Wavelength	275 nm (To be confirmed by UV scan)
Run Time	10 minutes

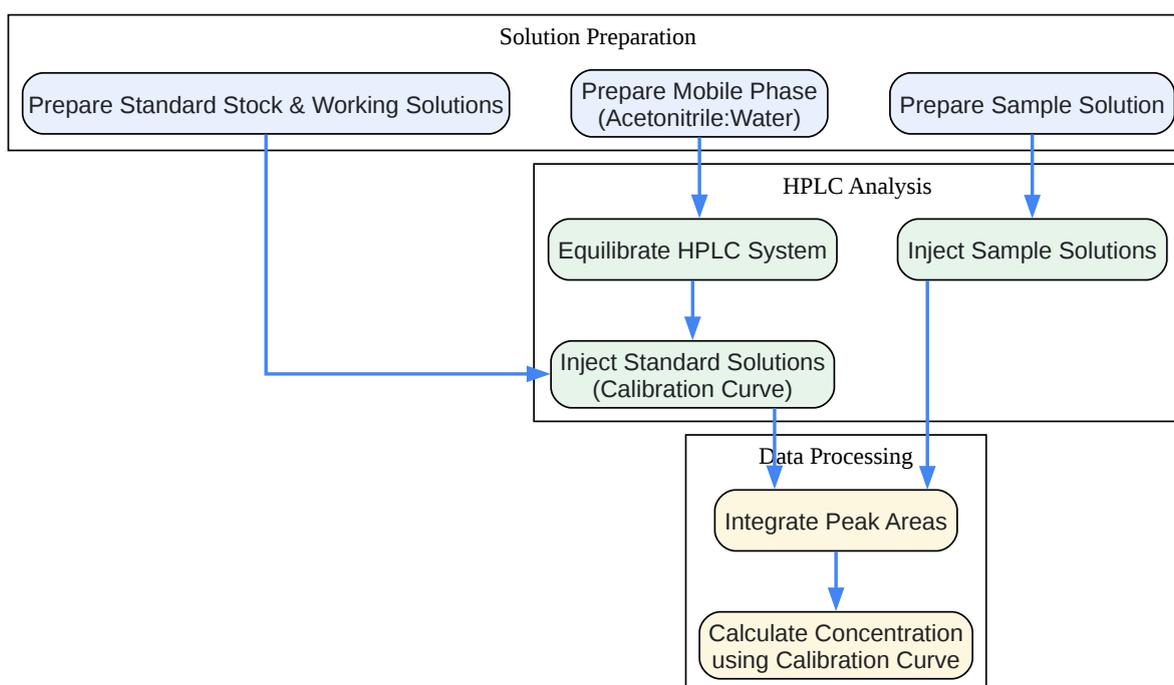
## Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to ICH Q2(R2) guidelines[8].

- **Specificity:** Analyze a blank (diluent) and a sample spiked with **2-Methyl-3-phenoxy pyridine** to demonstrate the absence of interfering peaks at the retention time of the analyte.
- **Linearity:** Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- **Accuracy:** Perform recovery studies by spiking a placebo or sample matrix with known concentrations of **2-Methyl-3-phenoxy pyridine** at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
- **Precision:**
  - **Repeatability (Intra-assay precision):** Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be  $\leq 2\%$ .
  - **Intermediate Precision:** Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be  $\leq 2\%$ .

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

## Sample Analysis Workflow



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Caption: HPLC analysis workflow for **2-Methyl-3-phenoxy pyridine**.

## Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a sensitive and selective GC-MS method for the quantification of **2-Methyl-3-phenoxy pyridine**, particularly useful for trace-level analysis.

## Principle of the Method

The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and quantification is achieved by monitoring a specific ion.

## Experimental Protocol

### 4.2.1. Materials and Reagents:

- **2-Methyl-3-phenoxy pyridine** reference standard (purity  $\geq$  98%)
- Methanol (GC grade) or other suitable solvent
- Internal Standard (IS), e.g., a structurally similar compound with a different retention time (e.g., 2-methyl-5-phenylpyridine).

### 4.2.2. Instrumentation:

- GC-MS system with a split/splitless injector and a mass selective detector.
- A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).

### 4.2.3. Preparation of Solutions:

- Internal Standard (IS) Stock Solution (1000  $\mu$ g/mL): Prepare a stock solution of the chosen internal standard in methanol.
- Standard Stock Solution (1000  $\mu$ g/mL): Prepare a stock solution of **2-Methyl-3-phenoxy pyridine** in methanol.

- Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of **2-Methyl-3-phenoxy pyridine** (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

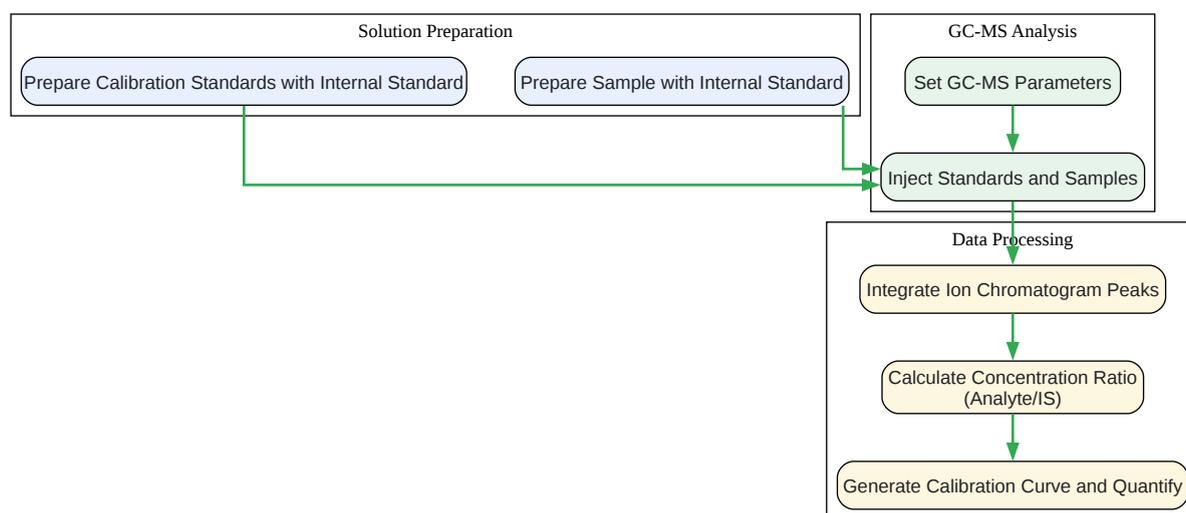
#### 4.2.4. GC-MS Conditions:

Parameter	Value
Column	DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas	Helium at 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Oven Program	Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition	Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification
Quantification Ion	To be determined from the mass spectrum of 2-Methyl-3-phenoxy pyridine (likely the molecular ion at m/z 185)

## Method Validation

Similar to the HPLC method, the GC-MS method must be validated in accordance with ICH guidelines[8]. The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are analogous to those described for the HPLC method. For GC-MS, specificity is further enhanced by the uniqueness of the mass spectrum.

## GC-MS Analysis Workflow



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Caption: GC-MS analysis workflow for **2-Methyl-3-phenoxy pyridine**.

## Comparative Summary of Methods

Feature	HPLC-UV Method	GC-MS Method
Principle	Liquid-phase separation with UV detection	Gas-phase separation with mass spectrometric detection
Sensitivity	Good ( $\mu\text{g/mL}$ range)	Excellent ( $\text{ng/mL}$ to $\text{pg/mL}$ range)
Specificity	Moderate (based on retention time and UV spectrum)	High (based on retention time and mass spectrum)
Sample Throughput	High	Moderate
Instrumentation	Widely available in QC labs	More specialized, but common in research and development
Ideal Application	Routine QC, assay of bulk material	Trace impurity analysis, definitive identification

## Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of **2-Methyl-3-phenoxy pyridine**. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.

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